molecular formula C9H13ClN2O B11901188 3-Chloro-5-(isopentyloxy)pyridazine CAS No. 1346698-37-0

3-Chloro-5-(isopentyloxy)pyridazine

Cat. No.: B11901188
CAS No.: 1346698-37-0
M. Wt: 200.66 g/mol
InChI Key: CYVMFXRCYIQQTL-UHFFFAOYSA-N
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Description

Structural Features and Aromaticity of the Pyridazine (B1198779) Core

The pyridazine ring is an aromatic heterocycle with the molecular formula C₄H₄N₂. wikipedia.org Its aromaticity, a key determinant of its chemical behavior, arises from the delocalization of six π-electrons across the six-membered ring, which includes the two adjacent nitrogen atoms. This electron distribution confers a degree of stability to the ring system. wikipedia.orgias.ac.in The presence of the two nitrogen atoms, however, also introduces unique electronic properties. The nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring and influencing its reactivity towards electrophilic and nucleophilic reagents. nih.gov The pyridazine ring possesses a significant dipole moment and weak basicity, which are important factors in its molecular interactions. nih.gov

Overview of Substituted Pyridazines in Synthetic Organic Chemistry

Substituted pyridazines are a versatile class of compounds in synthetic organic chemistry, serving as building blocks for more complex molecules. uminho.ptacs.org The introduction of various substituents onto the pyridazine core can dramatically alter its physical and chemical properties, leading to a wide array of applications. benthamdirect.comgeorgiasouthern.edu For instance, the strategic placement of functional groups can modulate a molecule's biological activity, making substituted pyridazines valuable scaffolds in drug discovery. benthamdirect.comacs.orgacs.org They have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. benthamdirect.comgeorgiasouthern.edunih.gov The synthesis of substituted pyridazines can be achieved through various methods, such as the condensation of 1,4-dicarbonyl compounds with hydrazines or through inverse-electron-demand Diels-Alder reactions. wikipedia.orgacs.orgrsc.orgorganic-chemistry.org

Significance of Halogenated Pyridazine Intermediates

Halogenated pyridazines, particularly chloropyridazines, are crucial intermediates in organic synthesis. The halogen atom, typically chlorine, serves as a good leaving group, facilitating nucleophilic substitution reactions. wur.nlresearchgate.net This reactivity allows for the introduction of a wide variety of functional groups at the halogenated position, providing a powerful tool for the diversification of pyridazine derivatives. researchgate.net For example, the chlorine atom in 3,6-dichloropyridazine (B152260) is highly reactive towards direct displacement. acs.org The ability to selectively functionalize the pyridazine ring through its halogenated intermediates is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of complex target molecules with desired properties. chemrxiv.orgyoutube.com

Role of Alkoxy Substituents in Heterocyclic Compounds

Interactive Data Tables

Table 1: Properties of Pyridazine

PropertyValue
Molecular FormulaC₄H₄N₂
Boiling Point208 °C
State at Room TemperatureColorless liquid
IsomersPyrimidine, Pyrazine

This table summarizes key physical properties of the parent pyridazine molecule. wikipedia.org

Table 2: Common Substituted Pyridazine Derivatives and Their Applications

DerivativeApplication
CredazineHerbicide
PyridateHerbicide
CefozopranDrug
CadralazineDrug

This table highlights some examples of substituted pyridazines and their uses in different fields. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346698-37-0

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-(3-methylbutoxy)pyridazine

InChI

InChI=1S/C9H13ClN2O/c1-7(2)3-4-13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

CYVMFXRCYIQQTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 5 Isopentyloxy Pyridazine and Analogous Systems

Pyridazine (B1198779) Ring Construction Strategies

The formation of the pyridazine ring is a foundational aspect of the synthesis of 3-chloro-5-(isopentyloxy)pyridazine and its analogs. Various strategies have been developed to construct this diazine system, ranging from classical cycloadditions to modern multicomponent reactions.

Cycloaddition Reactions, including Inverse Electron Demand Diels-Alder Reactions

Cycloaddition reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, are powerful tools for the synthesis of pyridazines. nih.govlookchem.com This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.govscilit.com The subsequent retro-Diels-Alder reaction extrudes dinitrogen, leading to the formation of the pyridazine ring. The regioselectivity of these reactions can often be controlled by the nature and position of substituents on both the diene and dienophile. lookchem.com

The versatility of the IEDDA reaction has been demonstrated in the synthesis of a wide array of substituted pyridazines. For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers can provide functionalized pyridazines with high regiocontrol. nih.gov This methodology allows for the introduction of various substituents onto the pyridazine core, which can be crucial for creating analogs of the target molecule. The reaction of 1,2,3-triazines with 1-propynylamines also proceeds via an aza-Diels-Alder reaction to yield highly substituted pyridazines under metal-free and neutral conditions. acsgcipr.org

A notable example is the reaction between 1,2,4,5-tetrazines and alkynyl sulfides, which offers a regioselective route to trisubstituted pyridazines. The transformability of the sulfur substituents further enhances the synthetic utility of the resulting pyridazine products.

While direct synthesis of this compound via this method is not explicitly detailed in the provided literature, the principles of IEDDA reactions suggest that appropriately substituted tetrazines and dienophiles could be designed to construct the desired pyridazine framework.

Condensation and Subsequent Cyclization Protocols

The condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyridazines. thieme-connect.de This approach is particularly effective for preparing 3,6-disubstituted pyridazines from symmetrical 1,4-diketones. thieme-connect.de The reaction can also be adapted for the synthesis of pyridazines with additional substituents.

A specific example of this strategy is the synthesis of 3,5-dichloropyridazine (B104411) from (Z)-2,4,4,4-tetrachlorobut-2-enal. In this procedure, the tetrachloro-aldehyde is reacted with semicarbazide (B1199961) hydrochloride in a suitable solvent. The resulting intermediate undergoes cyclization and subsequent aromatization to yield the dichloropyridazine. The reaction is typically stirred for several hours, and the product is isolated after concentration and recrystallization. researchgate.net

Starting MaterialReagentProductYieldReference
(Z)-2,4,4,4-Tetrachlorobut-2-enalSemicarbazide hydrochloride3,5-DichloropyridazineNot specified researchgate.net

This method provides a direct route to a key precursor for this compound. The resulting 3,5-dichloropyridazine can then be functionalized to introduce the isopentyloxy group.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) have emerged as efficient and atom-economical strategies for the synthesis of complex heterocyclic scaffolds, including pyridazines. researchgate.net These reactions combine three or more reactants in a single vessel to form a product that incorporates substantial elements of all starting materials. researchgate.net

Several one-pot methodologies have been developed for the synthesis of substituted pyridazines. For example, a tandem condensation of α-sulfonyl ketones and methyl ketones can produce diverse sulfonyl pyridazines in good yields through a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. rsc.org Another approach involves the reaction of β-nitro-β,γ-unsaturated ketones with hydrazine monohydrate, which leads to 3,6-disubstituted pyridazines in satisfactory yields. researchgate.net

The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has also been utilized for the synthesis of imidazo[1,2-a]pyridines, demonstrating the power of MCRs in constructing fused heterocyclic systems containing a pyridazine-like core. researchgate.net While a direct one-pot synthesis of this compound is not explicitly described, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes to this and related compounds.

Annulation and Ring-Closure Techniques

Annulation and ring-closure reactions represent another important class of methods for constructing the pyridazine ring. These techniques often involve the formation of one or two bonds to close a ring from an acyclic or partially cyclic precursor.

A TBAI/K2S2O8-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a route to a variety of trisubstituted pyridazines in good yields. nih.gov This method showcases the use of readily available starting materials to construct the pyridazine core with good functional group tolerance. nih.gov

Ring-closing metathesis (RCM) has also been employed for the synthesis of pyridines and pyridazines. This strategy involves the use of a ruthenium-based catalyst to cyclize a diene precursor, followed by an elimination step to afford the aromatic heterocycle.

While specific examples leading directly to the 3-chloro-5-alkoxy substitution pattern are not prevalent in the provided literature, these annulation strategies offer a flexible approach to the pyridazine ring system that could be adapted for the synthesis of the target compound.

Installation of the Chloro Substituent

The introduction of the chloro substituent at the 3-position of the pyridazine ring is a critical step in the synthesis of the target compound. This is typically achieved through the chlorination of a suitable precursor, often a pyridazinone derivative.

Precursor-Based Chlorination Methods

The chlorination of pyridazin-3(2H)-ones is a common and effective method for introducing a chlorine atom at the 3-position of the pyridazine ring. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. rsc.org The reaction generally involves heating the pyridazinone substrate in excess POCl₃, often in the presence of a base such as pyridine (B92270) or N,N-dimethylaniline. researchgate.netchemicalbook.com

The reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride affords the corresponding 3-chloropyridazine (B74176) derivative in a key step of a multi-step synthesis. nih.gov The use of a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also serve as a robust chlorinating agent for a variety of heterocyclic systems. unco.edu

A more environmentally friendly and scalable approach involves the use of equimolar amounts of POCl₃ in a solvent-free reaction at high temperatures in a sealed reactor. chemicalbook.com This method has been successfully applied to the chlorination of various hydroxy-heterocycles, including hydroxypyridines and hydroxyquinolines, and could potentially be adapted for the synthesis of 3-chloropyridazinone precursors. chemicalbook.com

The general procedure for the chlorination of a pyridazinone involves reacting the starting material with POCl₃, often with the addition of a catalytic amount of a base. The reaction mixture is typically heated for several hours, and upon completion, the excess POCl₃ is carefully quenched, and the product is isolated and purified.

Starting MaterialReagentConditionsProductReference
HydroxypyrimidinePOCl₃, PyridineSealed reactor, 160 °C, 2 hChloropyrimidine chemicalbook.com
6-Nitroquinazolin-4(1H)-onePOCl₃90-160 °C, 1-6 h4-Chloro-6-nitroquinazoline researchgate.net
4-(2-(4-bromophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePOCl₃Reflux4-(2-(4-bromophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine nih.gov

The installation of the isopentyloxy group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a dihalopyridazine precursor, most commonly 3,5-dichloropyridazine. The pyridazine ring is sufficiently electron-deficient to undergo nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. thieme-connect.de In the case of 3,5-dichloropyridazine, the two chlorine atoms are in positions that are activated towards nucleophilic substitution.

The reaction involves treating 3,5-dichloropyridazine with isopentanol in the presence of a suitable base. The base, such as sodium hydride or potassium carbonate, deprotonates the alcohol to form the more nucleophilic alkoxide, which then attacks one of the chlorinated positions on the pyridazine ring, displacing a chloride ion. The regioselectivity of this reaction, i.e., whether the substitution occurs at the 3- or 5-position, can be influenced by the reaction conditions and the nature of the substituents on the pyridazine ring.

While a specific experimental procedure for the synthesis of this compound is not explicitly detailed in the provided search results, the general principles of SNAr on dihalopyridazines are well-established. The following table outlines a plausible synthetic route based on these principles.

Starting MaterialReagentBaseSolventConditionsProduct
3,5-DichloropyridazineIsopentanolNaHTHF or DMFRoom temperature to moderate heatingThis compound

This reaction would likely be carried out under anhydrous conditions to prevent the quenching of the base and the formation of byproducts. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction would be worked up by quenching the excess base, followed by extraction and purification of the product, for instance, by column chromatography.

Regioselective Chlorination Strategies

The selective introduction of a chlorine atom at the C3 position of the pyridazine ring is a critical step in the synthesis of this compound. The regioselectivity of chlorination reactions on pyridazine and related diazine systems is highly dependent on the electronic nature of the ring and the directing effects of existing substituents.

One effective method for achieving regioselective chlorination is through the use of Selectfluor in the presence of a chloride source like lithium chloride (LiCl). rsc.org This approach has been successfully applied to 2-aminopyridines and 2-aminodiazines, yielding chlorinated products with high regioselectivity under mild conditions. rsc.org The reaction mechanism is proposed to involve a diazine radical process. rsc.org The substituent pattern on the diazine ring plays a crucial role in directing the chlorination. rsc.org

Another strategy involves the direct functionalization of the pyridazine ring. For instance, the treatment of dichloroquinoxaline with N,N,N′,N′-tetramethylpiperidyl-lithium (TMPLi) in the presence of an excess of trimethylsilyl (B98337) chloride (TMS-Cl) leads to the formation of a bis-silyl derivative, demonstrating the possibility of regioselective functionalization. thieme-connect.de Similarly, magnesiation using TMPMgCl·LiCl has been shown to be a powerful tool for the regioselective functionalization of pyridines and other azines. thieme-connect.de For example, 2-chloropyridine (B119429) can be magnesiated at the C3 position, which can then be further functionalized. thieme-connect.de

The following table summarizes different approaches to regioselective chlorination of pyridazine and related heterocycles:

MethodReagentsSubstrate ScopeKey Features
Selectfluor-mediated chlorinationSelectfluor, LiCl2-aminopyridines, 2-aminodiazinesMild conditions, high regioselectivity. rsc.org
MagnesiationTMPMgCl·LiClPyridines, azinesHigh efficiency and regioselectivity. thieme-connect.de
LithiationTMPLi, TMS-ClDichloroquinoxalineAllows for subsequent functionalization. thieme-connect.de

Introduction of the Isopentyloxy Moiety

Following the regioselective chlorination, the next key transformation is the introduction of the isopentyloxy group at the C5 position. This is typically achieved through etherification reactions.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of a 3-chloro-5-hydroxypyridazine precursor with an isopentyl halide, or more commonly, the reaction of a 3,5-dichloropyridazine with sodium isopentoxide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon atom bearing the leaving group (in this case, a chlorine atom). wikipedia.org For this reaction to be efficient, the use of a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com

The etherification of isoamyl alcohol (isopentyl alcohol) has been studied using solid acid catalysts like Amberlyst®15. unicartagena.edu.coresearchgate.net While direct etherification of isoamyl alcohol can have low conversions, the reaction can be optimized by adjusting parameters such as temperature and catalyst loading. unicartagena.edu.coresearchgate.netresearchgate.net For instance, increasing the reaction temperature from 90 °C to 115 °C can lead to higher conversion rates. unicartagena.edu.coresearchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. researchgate.netnih.gov These reactions offer mild conditions and tolerate a wide range of functional groups. nih.govresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, has been extensively studied, and similar principles can be applied to C-O bond formation. researchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, monodentate phosphine (B1218219) ligands often providing excellent results. For the synthesis of aryl alkyl ethers, new generations of ligands have been developed that are effective for the coupling of primary alcohols with aryl halides.

Palladium catalysts, in combination with ligands like Xantphos, have been successfully used for the C-O cross-coupling of N-substituted 4-bromo-7-azaindoles with phenols. beilstein-journals.org This demonstrates the applicability of palladium catalysis for forming C-O bonds in nitrogen-containing heterocyclic systems.

Silver-mediated reactions can also be employed for the formation of C-O bonds. While more commonly associated with radical reactions, silver compounds can promote certain coupling processes. researchgate.net For example, silver catalysts have been used in the preparation of 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.com

The following table provides an overview of metal-mediated etherification methods:

MetalCatalyst/Ligand SystemSubstrate ScopeKey Features
PalladiumPd(OAc)₂/Xantphos, Pd₂(dba)₃/XantphosAryl halides, phenols, alcoholsMild conditions, high functional group tolerance. nih.govbeilstein-journals.org
SilverSilver-based catalystsDiamines, diolsCan be used in specific condensation reactions. tandfonline.com

Control of Regioselectivity and Stereochemical Outcome in Synthesis

Controlling regioselectivity is a central challenge in the synthesis of polysubstituted pyridazines. epa.gov The inherent asymmetry of the pyridazine ring, with two adjacent nitrogen atoms, influences the reactivity of the carbon atoms. The C3 and C6 positions are generally more electron-deficient and susceptible to nucleophilic attack, while the C4 and C5 positions are less so. nih.gov

Inverse-electron-demand Diels-Alder (IEDDA) reactions are a powerful strategy for the regioselective synthesis of pyridazines. rsc.orgrsc.orgelsevierpure.com By reacting electron-deficient tetrazines with electron-rich dienophiles like alkynyl sulfides, a wide variety of pyridazines can be prepared with high regioselectivity. rsc.orgrsc.orgelsevierpure.com The substituents on both the tetrazine and the dienophile can be used to control the regiochemical outcome of the cycloaddition. rsc.orgrsc.orgelsevierpure.com

The stereochemical outcome of reactions involving pyridazine derivatives is also an important consideration, particularly when chiral centers are present. The conformational control exerted by the pyridazine ring and its substituents can influence the three-dimensional structure of the molecule. nih.gov For example, the interaction between the pyridazine core and alkoxy side chains has been utilized in the design of chiral catalysts for asymmetric dihydroxylation. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.inmdpi.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inmdpi.com

Ionic liquids (ILs) have gained significant attention as environmentally benign alternatives to traditional volatile organic solvents. benthamdirect.comnumberanalytics.comscientificspectator.comresearchgate.netacs.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive for a wide range of organic reactions, including the synthesis of nitrogen-containing heterocycles. benthamdirect.comnumberanalytics.comscientificspectator.com

ILs can act as both solvents and catalysts, often leading to improved reaction rates, higher yields, and simplified product isolation. benthamdirect.comscientificspectator.comresearchgate.net The properties of an ionic liquid can be tailored by judiciously selecting the cation and anion. numberanalytics.com For instance, acidic or basic ionic liquids can be designed to catalyze specific reactions. numberanalytics.com In the context of pyridazine synthesis, ionic liquids can facilitate cyclization and condensation reactions. numberanalytics.comresearchgate.net For example, basic ionic liquids can promote condensation reactions, while acidic ionic liquids can enhance the rate and selectivity of cyclization reactions. numberanalytics.com

The use of ionic liquids in heterocyclic synthesis has been shown to improve yields and shorten reaction times. researchgate.net Furthermore, the ability to recycle and reuse ionic liquids adds to their sustainability profile. researchgate.netacs.org

The following table highlights the advantages of using ionic liquids in heterocyclic synthesis:

Property of Ionic LiquidAdvantage in SynthesisExample Application
Low Vapor PressureReduced air pollution, safer handling. numberanalytics.comacs.orgGeneral solvent replacement. scientificspectator.com
High Thermal StabilityAllows for a wider range of reaction temperatures. numberanalytics.comacs.orgHigh-temperature cyclizations.
Tunable PolarityOptimization of reaction medium for specific reactions. numberanalytics.comEnhancing reaction rates and selectivity. numberanalytics.com
Catalytic ActivityCan act as both solvent and catalyst, simplifying reaction setup. benthamdirect.comscientificspectator.comAcid- or base-catalyzed condensations and cyclizations. numberanalytics.com
RecyclabilityReduced waste and cost. benthamdirect.comresearchgate.netMultiple reaction cycles with the same batch of IL. acs.org

Microwave-Assisted and Ultrasonic Synthesis Techniques

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyridazines. These techniques often lead to dramatic reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating methods.

Ultrasonic irradiation has proven to be an effective method for preparing N-substituted-pyridazinones. In a comparative study, reactions conducted under ultrasound were significantly faster and produced higher yields than those performed at room temperature. nih.govresearchgate.net For example, the synthesis of pyridazine fatty ester derivatives from methyl 9,12-dioxostearate and hydrazines in water was achieved in high yields at low temperatures (0–5 °C) using ultrasonic irradiation, highlighting the efficiency of this sonochemical approach. rsc.orgrsc.org The primary advantages observed are a substantial decrease in reaction time and the use of mild conditions. nih.gov Research has indicated that substituents on the pyridazine ring can influence reactivity under these conditions. nih.govresearchgate.net

Table 1: Comparison of Ultrasonic vs. Room Temperature Synthesis of N-Substituted-Pyridazinones

Method Reaction Time Yield Conditions
Ultrasonic Irradiation Significantly reduced High Mild
Room Temperature Extended Lower Standard

Data synthesized from studies on pyridazinone synthesis. nih.govresearchgate.net

Development of Solvent-Free and Metal-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and metal-free synthetic routes for pyridazines. These methods reduce environmental waste and avoid contamination of the final products with toxic metal residues.

A notable metal-free approach involves the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which provides highly regioselective access to 6-aryl-pyridazin-3-amines in high yields under neutral conditions. organic-chemistry.orgacs.orgacs.org This method is praised for its broad substrate scope and simple, neutral reaction conditions, offering a sustainable alternative to metal-catalyzed processes. organic-chemistry.org Another innovative, transition-metal-free method is the [4+2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes, which produces 1,4,5,6-tetrahydropyridazines that can be readily converted to pyridazines. nih.gov

Solid-state and solvent-free reactions represent a particularly green approach. High yields (>97%) of pyridazinones have been achieved by simply grinding solid hydrazine with dicarbonyl compounds at ambient temperature, a process that requires no catalysts or additives and produces only water and carbon dioxide as byproducts. ewha.ac.kr

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Multicomponent reactions (MCRs) are exemplary in terms of atom economy. A novel MCR for synthesizing functionalized pyridazines from arylhydrazonals and active methylene (B1212753) compounds has been developed, operating under high pressure and ultrasonication. consensus.appresearchgate.net This method boasts a 96% atom efficiency, demonstrating its environmental friendliness and cost-effectiveness. consensus.app The Diels-Alder reaction is another classic example of an atom-economical reaction, as all the atoms from the reactants are incorporated into the product. primescholars.com The development of such efficient reactions is crucial for the large-scale, sustainable synthesis of pyridazine-based compounds.

Catalytic Protocols in Pyridazine Synthesis

Catalysis is fundamental to modern organic synthesis, enabling the efficient and selective construction of complex molecules like pyridazines. Both metal-based and organic catalysts have been instrumental in developing novel synthetic routes.

Metal-Catalyzed Reactions (e.g., Palladium, Ruthenium, Copper Catalysis)

Transition metals are powerful catalysts for forming the pyridazine core and for its subsequent functionalization through cross-coupling reactions.

Palladium Catalysis: Palladium catalysts are widely used for C-C and C-N bond formation. A straightforward three-component methodology using palladium catalysis allows for the high-throughput synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries via Suzuki, Sonogashira, Heck, or Stille couplings. nih.govbenthamdirect.com This approach enables significant molecular diversity. nih.gov Palladium catalysis is also effective in the synthesis of fused systems, such as substituted pyrido[2,3-d]pyridazines. thieme-connect.comcornell.edu

Copper Catalysis: Copper catalysts offer a cost-effective alternative to palladium for certain transformations. Copper(I)-catalyzed multicomponent reactions of aldehydes, hydrazines, and alkynylesters provide a regioselective route to pyridazinones. nih.gov Copper(II) has been used to catalyze aerobic 6-endo-trig cyclizations to furnish pyridazines directly when acetic acid is used as the solvent. organic-chemistry.org Furthermore, copper-mediated C(sp³)–C(sp³) coupling followed by cyclization of unactivated ketones with acylhydrazones has been developed to access polysubstituted pyridazines. rsc.org

Ruthenium Catalysis: Ruthenium catalysts have enabled unique cycloisomerization reactions. For instance, the conversion of N-vinyl amides to substituted pyridines can be achieved through a ruthenium-catalyzed protodesilylation and cycloisomerization sequence. acs.org While direct applications to this compound are specific, the synthesis of various pyridazine derivatives has been accomplished using ruthenium catalysts, often involving the cyclization of alkyne diols in the presence of hydrazine. liberty.eduresearchgate.net

Table 2: Overview of Metal-Catalyzed Reactions in Pyridazine Synthesis

Metal Catalyst Reaction Type Substrates Products Reference(s)
Palladium Cross-Coupling (Suzuki, Sonogashira, etc.) Bromopyridazinones, Boronic acids, Alkynes 5-Substituted Pyridazinones nih.govbenthamdirect.comresearchgate.net
Copper Multicomponent Cyclization Aldehydes, Hydrazines, Alkynylesters Pyridazinones nih.gov
Copper Aerobic Cyclization β,γ-Unsaturated hydrazones 1,6-Dihydropyridazines, Pyridazines organic-chemistry.org
Ruthenium Cycloisomerization 3-Azadienynes Substituted Pyridines acs.org

This table summarizes general applications of metal catalysis in the synthesis of pyridazine-related structures.

Organocatalysis in Heterocycle Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in heterocyclic synthesis, avoiding the cost and toxicity associated with metal catalysts. A biologically inspired, one-pot synthesis of highly functionalized pyridazines has been developed using an organocatalyst to mediate the reaction between readily available diazo compounds and Morita-Baylis-Hillman carbonates. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of substrates, including those needed to introduce trifluoromethyl groups. nih.gov

Another novel approach uses a dithiophosphoric acid as a multifunctional organocatalyst in a photochemical setting. This catalyst can protonate the pyridine, act as a single-electron transfer reductant, and serve as a hydrogen atom abstractor, enabling the functionalization of pyridines with high regioselectivity. acs.org

Visible Light-Promoted and Photoredox Catalysis

Visible light photoredox catalysis has opened new frontiers in organic synthesis by enabling previously challenging transformations under exceptionally mild conditions. This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.orgyoutube.com

This technique has been successfully applied to the direct functionalization of unactivated pyridazine rings. In one study, the direct coupling of N-methylmorpholine to a pyridazine core was achieved in good yield using visible light-mediated photocatalysis, demonstrating a powerful tool for late-stage functionalization and medicinal chemistry applications. nih.gov The mechanism often involves the generation of a pyridinyl radical via reduction of a pyridinium (B92312) ion, which can then couple with other radicals. acs.org This approach has also been extended to the carbohydroxylation and aminohydroxylation of olefins, using a dual system of a photoredox catalyst and a pyridine N-oxide to generate primary alcohols and β-amino alcohols, respectively. acs.orgnih.gov

Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Pyridazine (B1198779) Core

The pyridazine ring is an electron-deficient diazine system, a characteristic that fundamentally governs its reactivity. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the pyridazine core in 3-Chloro-5-(isopentyloxy)pyridazine is dominated by its electron-deficient nature. This makes electrophilic aromatic substitution (EAS) reactions challenging, as the nitrogen atoms deactivate the ring, making it less nucleophilic. Reactions such as nitration or halogenation on the ring itself require harsh conditions and often result in low yields or complex product mixtures. For instance, nitration of a related 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) required treatment with concentrated nitric and sulfuric acids. mdpi.com

Conversely, the pyridazine nucleus is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). mdpi.com The electron-withdrawing nitrogen atoms stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the attack of a nucleophile. nih.gov In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. The rate and regioselectivity of these reactions can be predicted using computational models based on descriptors like LUMO energy and molecular electrostatic potential (ESP). chemrxiv.org For pyridazine systems, the presence of additional electron-withdrawing groups further enhances the rate of nucleophilic attack.

Site-Selective Functionalization of the Diazine Ring

Site-selective functionalization of the diazine ring, apart from displacing the existing chloro substituent, is a nuanced process directed by the electronic properties of the existing groups. The isopentyloxy group at the C5 position is an electron-donating group by resonance, which can direct electrophiles, although as noted, such reactions are generally difficult on the pyridazine ring.

More commonly, site-selectivity is achieved in reactions like metal-catalyzed cross-couplings. The electron-deficient character of the pyridazine heterocycle facilitates the oxidative addition of palladium to a carbon-halogen bond, often without the need for specialized, expensive ligands. nih.gov In polyhalogenated pyridazines, the site of reaction is determined by the relative reactivity of the C-X bonds (I > Br > Cl) and the electronic environment of the carbon atom. researchgate.netlibretexts.org For this compound, further functionalization would likely proceed via modification of the existing chloro group or through C-H activation, the latter being a developing field.

Reactions of the Chloro Substituent

The chlorine atom at the C3 position is the primary site for a wide array of chemical transformations, serving as a versatile handle for introducing molecular diversity.

Nucleophilic Displacement Reactions and Their Scope

The chlorine atom on the electron-poor pyridazine ring is an excellent leaving group in SNAr reactions. It can be readily displaced by a variety of nucleophiles. smolecule.com This type of reaction typically proceeds under basic conditions, where the nucleophile attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate, which then expels the chloride ion to yield the substituted product. The scope of nucleophiles is broad, including amines, thiols, and alkoxides, allowing for the synthesis of a diverse library of pyridazine derivatives.

Table 1: Scope of Nucleophilic Displacement Reactions

Nucleophile Reagent Example Product Class
Amine R-NH₂ (e.g., Aniline) 3-Amino-5-(isopentyloxy)pyridazine derivatives
Thiol R-SH (e.g., Thiophenol) 3-Thioether-5-(isopentyloxy)pyridazine derivatives
Alkoxide R-ONa (e.g., Sodium methoxide) 3-Alkoxy-5-(isopentyloxy)pyridazine derivatives

Cross-Coupling Reactions (e.g., Suzuki, Heck, Ullmann, Nickel-Catalyzed)

The C-Cl bond in this compound is a suitable electrophilic partner for numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds, coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step. nih.govnih.gov This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, also under palladium catalysis. libretexts.org The general mechanism involves oxidative addition of the chloro-pyridazine to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more common variation, the Ullmann condensation or Ullmann-type reaction, is the copper-catalyzed reaction of an aryl halide with nucleophiles like alcohols, amines, or thiols. organic-chemistry.org

Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. mdpi.com They are particularly effective for activating less reactive C-Cl bonds and can be used in reactions like Kumada (with Grignard reagents) and Suzuki-type couplings. mdpi.com

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Aryl/Heteroaryl boronic acid Pd(PPh₃)₄ / Na₂CO₃ 3-Aryl-5-(isopentyloxy)pyridazine
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / PPh₃ / Base 3-Alkenyl-5-(isopentyloxy)pyridazine
Ullmann Condensation Phenol CuI / Base 3-Phenoxy-5-(isopentyloxy)pyridazine

Generation and Reactivity of Pyridyne Intermediates

The treatment of halopyridazines with exceptionally strong bases, such as potassium amide (KNH₂) in liquid ammonia, can lead to the formation of highly reactive aryne intermediates, known as didehydropyridazines or pyridynes. wur.nl This occurs via an elimination-addition mechanism. For this compound, a strong base could potentially abstract a proton from the C4 position, followed by the elimination of the chloride ion to generate a 3,4-pyridyne intermediate.

Once formed, this pyridyne is rapidly trapped by nucleophiles present in the medium, such as the amide ion (NH₂⁻). The addition of the nucleophile can occur at either end of the aryne triple bond. For a 3,4-pyridyne derived from this substrate, nucleophilic attack could lead to a mixture of 3-amino and 4-amino pyridazine derivatives. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituents on the pyridyne. nih.gov The formation of such pyridyne intermediates from 4-halogenopyridazines has been proposed to explain the formation of isomeric amino products. wur.nl

Transformations Involving the Isopentyloxy Moiety

The isopentyloxy group at the C-5 position of the pyridazine ring is not merely a passive substituent; it actively participates in and influences the chemical behavior of the entire molecule. Its ether linkage can be a target for specific chemical modifications, and its electronic and steric characteristics play a crucial role in directing the outcome of reactions at the pyridazine core.

The ether linkage in this compound represents a key site for synthetic manipulation, allowing for the introduction of other functional groups or the complete removal of the isopentyloxy side chain. The cleavage of this ether bond is typically achieved under strong acidic conditions, with reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) being particularly effective. masterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.comyoutube.com

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the carbon atoms attached to the oxygen. In the case of this compound, the carbon of the pyridazine ring is sp² hybridized and generally resistant to nucleophilic attack. libretexts.org Therefore, the nucleophilic attack by the halide ion (e.g., Br⁻) occurs at the less sterically hindered primary carbon of the isopentyloxy group, following an Sₙ2 mechanism. This results in the formation of 3-chloro-5-hydroxypyridazine and the corresponding isopentyloxy halide.

Table 1: Reagents and Typical Conditions for Ether Cleavage

ReagentTypical ConditionsProductsMechanism
HBrAcetic acid, reflux3-Chloro-5-hydroxypyridazine, Isopentyl bromideSₙ2
HIAcetic acid, reflux3-Chloro-5-hydroxypyridazine, Isopentyl iodideSₙ2
BBr₃Dichloromethane, -78 °C to rt3-Chloro-5-hydroxypyridazine, Isopentyl bromideLewis acid-catalyzed cleavage

It is important to note that the choice of reagent and reaction conditions can be critical to avoid undesired side reactions on the electron-deficient pyridazine ring.

The isopentyloxy group exerts a significant influence on the reactivity of the pyridazine ring through a combination of electronic and steric effects.

Steric Effects: The isopentyloxy group is relatively bulky, and this steric hindrance can play a dominant role in directing the regioselectivity of reactions. researchgate.net For instance, in nucleophilic substitution reactions at the adjacent C-6 position, the bulky isopentyloxy group can sterically hinder the approach of the nucleophile, potentially favoring attack at the more accessible C-4 position. This steric shielding is a critical consideration in the design of synthetic routes involving this compound.

Table 2: Predicted Influence of the Isopentyloxy Group on Reactivity

Position on Pyridazine RingElectronic Effect of Isopentyloxy GroupSteric Effect of Isopentyloxy GroupPredicted Impact on Nucleophilic Attack
C-2-I effect dominatesMinimalSlightly deactivated
C-4+R effectMinimalDeactivated
C-6+R effectSignificant steric hindranceDeactivated and sterically hindered

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the formation and transformation of this compound is fundamental for optimizing synthetic protocols and predicting reaction outcomes.

A likely precursor for this compound is a suitably substituted 1,4-dicarbonyl compound. The synthesis could commence from maleic anhydride (B1165640), which can be converted to a dichlorinated and oxygenated derivative. The stepwise mechanism would likely involve:

Preparation of a Substituted Maleic Hydrazide: Reaction of a substituted maleic anhydride with hydrazine (B178648) hydrate (B1144303) would yield a maleic hydrazide derivative.

Chlorination: The maleic hydrazide can then be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give a dichloropyridazine derivative, such as 3,5-dichloropyridazine (B104411).

Nucleophilic Substitution: Finally, selective nucleophilic substitution of one of the chlorine atoms with isoamyl alcohol (isopentyl alcohol) in the presence of a base would yield this compound. The reaction likely proceeds via an SₙAr mechanism.

Table 3: Proposed Stepwise Synthesis and Intermediates

StepReactantsReagents/ConditionsKey Intermediate
1Substituted Maleic Anhydride, Hydrazine HydrateEthanol, RefluxSubstituted Maleic Hydrazide
2Substituted Maleic HydrazidePOCl₃, HeatDichloropyridazine derivative
3Dichloropyridazine derivative, Isoamyl alcoholNaH, THFThis compound

The identification and characterization of reaction intermediates are crucial for confirming the proposed reaction mechanism. In the synthesis of substituted pyridazines, various intermediates can be isolated and analyzed using spectroscopic techniques. nih.govmdpi.comekb.eg

For the proposed synthesis of this compound, the key intermediates would be the substituted maleic hydrazide and the dichloropyridazine. These intermediates can be characterized as follows:

Substituted Maleic Hydrazide: The presence of the cyclic hydrazide structure can be confirmed by ¹H NMR spectroscopy, which would show characteristic signals for the ring protons and the N-H protons. The carbonyl groups would be evident in the ¹³C NMR and IR spectra.

Dichloropyridazine derivative: Mass spectrometry would confirm the molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern. ¹H and ¹³C NMR would show the chemical shifts of the pyridazine ring protons and carbons, which are significantly influenced by the two electron-withdrawing chlorine atoms. nih.gov

While direct experimental data for the intermediates in the synthesis of this compound is not published, analysis of analogous systems provides a strong basis for predicting their spectroscopic signatures.

Table 4: Expected Spectroscopic Data for Key Intermediates

Intermediate¹H NMR (Expected Signals)¹³C NMR (Expected Signals)Mass Spectrometry (Key Feature)
Substituted Maleic HydrazideSignals for olefinic and N-H protonsSignals for carbonyl and sp² carbonsMolecular ion peak corresponding to the hydrazide
3,5-DichloropyridazineAromatic protons shifted downfieldAromatic carbons deshielded by Cl atomsMolecular ion peak with M, M+2, M+4 pattern

Further mechanistic studies, including isotopic labeling and computational modeling, would be invaluable for providing a more definitive and detailed understanding of the reactivity and formation of this complex pyridazine derivative.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

DFT calculations can model reaction pathways and characterize transition states, which is crucial for understanding the reactivity of 3-Chloro-5-(isopentyloxy)pyridazine in various chemical transformations. Although specific reaction modeling for this compound is not documented, computational studies on similar heterocyclic systems demonstrate the utility of this approach. For example, modeling the nucleophilic substitution at the chloro-substituted carbon can elucidate the reaction mechanism and the energy barriers involved. Characterization of the transition state provides a theoretical basis for predicting reaction rates and identifying potential intermediates.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound. These methods can simulate the molecule's movement and interactions over time, providing a deeper understanding of its conformational flexibility and intermolecular interactions. Such simulations are particularly useful in the context of drug design, where the interaction of a small molecule with a biological target is of interest. mdpi.com While specific molecular dynamics simulations for this compound are not published, the general principles of molecular modeling are widely applied to pyridazine (B1198779) derivatives to explore their binding modes with various enzymes and receptors. mdpi.com

Quantum Descriptors of Reactivity (e.g., HOMO/LUMO Energies, Electrophilicity Index)

Quantum descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. masterorganicchemistry.com

For substituted pyridazines, the nature and position of the substituents significantly influence these frontier orbitals. While specific values for this compound are not available, data from related structures can provide an estimation. The electrophilicity index, another important descriptor, quantifies the ability of a molecule to accept electrons. These parameters are crucial for predicting how the molecule will behave in chemical reactions.

Table 1: Representative Quantum Chemical Descriptors for Substituted Pyridazine Derivatives

DescriptorRepresentative Value RangeSignificance
HOMO Energy -6 to -8 eVIndicates electron-donating ability.
LUMO Energy -1 to -3 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 4 to 6 eVRelates to chemical stability and reactivity.
Electrophilicity Index 1.5 to 3.5Measures the propensity to accept electrons.

Note: The values in this table are representative and are based on computational studies of various substituted pyridazine derivatives. Actual values for this compound may vary.

Prediction of Spectroscopic Properties (e.g., Theoretical IR and Raman Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. Theoretical calculations of Infrared (IR) and Raman frequencies can help in the assignment of vibrational modes observed in experimental spectra. researchgate.net Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. youtube.com

While experimental spectra for this compound are not widely published, theoretical spectra can be generated using computational software. For instance, the calculated 1H and 13C NMR chemical shifts for related chloropyridines and alkoxypyridazines can provide a reference for the expected spectral features of the target molecule. chemicalbook.comspectrabase.com

Table 2: Predicted Spectroscopic Data Ranges for this compound based on Analogous Compounds

SpectrumRegion/ParameterPredicted Range/Characteristic Features
IR C-Cl stretch700-800 cm⁻¹
C-O-C stretch1050-1250 cm⁻¹
Aromatic C-H stretch3000-3100 cm⁻¹
¹H NMR Pyridazine protonsδ 7.0-9.0 ppm
Isopentyloxy protonsδ 0.9-4.5 ppm (characteristic splitting patterns)
¹³C NMR Pyridazine carbonsδ 120-160 ppm
Isopentyloxy carbonsδ 10-70 ppm

Note: These are estimated ranges based on data from similar substituted pyridazine compounds and may not represent the exact experimental values for this compound.

Analysis of Intermolecular Interactions and Molecular Recognition Principles from a Chemical Perspective

As of the latest available data, specific computational and theoretical studies focusing exclusively on the intermolecular interactions and molecular recognition of this compound are not present in the public domain research literature. The field of computational chemistry, which employs methods like molecular docking, quantum mechanics, and molecular dynamics, offers powerful tools to understand how molecules interact. However, these methodologies have not yet been applied to provide a detailed analysis of this particular compound.

While direct studies on this compound are absent, the broader class of pyridazine derivatives has been the subject of such computational investigations. chemenu.com These studies on related molecules can offer a foundational understanding of the types of intermolecular forces that are likely to govern the behavior of this compound.

Generally, the molecular structure of this compound, featuring a pyridazine ring, a chlorine atom, and an isopentyloxy group, suggests the potential for a variety of non-covalent interactions. These interactions are crucial in determining the compound's physical properties, crystal packing, and its potential to bind to biological targets. The key anticipated interactions would include:

Hydrogen Bonding: The nitrogen atoms within the pyridazine ring can act as hydrogen bond acceptors. This is a common and significant interaction for pyridazine-containing compounds.

Halogen Bonding: The chlorine atom attached to the pyridazine ring can participate in halogen bonding, where the chlorine acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on another molecule.

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with other aromatic systems, a common feature in the crystal engineering of heterocyclic compounds. cymitquimica.com

Dipole-Dipole Interactions: The inherent dipole moment of the pyridazine ring, influenced by the electronegative nitrogen and chlorine atoms, will lead to dipole-dipole interactions.

To illustrate the types of data that would be generated from a computational study, the following hypothetical data tables are presented. It is crucial to emphasize that these tables are illustrative and not based on actual experimental or computational data for this compound.

Hypothetical Interaction Energy Data Table

This table would typically be generated from methods like Symmetry-Adapted Perturbation Theory (SAPT) or similar energy decomposition analyses to quantify the different components of the interaction energy between two molecules of this compound or between the compound and a target molecule.

Interaction TypeHypothetical Energy Contribution (kcal/mol)
Electrostatic-5.0 to -10.0
Exchange+8.0 to +15.0
Induction-1.5 to -4.0
Dispersion-7.0 to -12.0
Total Interaction Energy -5.5 to -11.0

Hypothetical Molecular Docking Results Table

If this compound were to be docked into the active site of a hypothetical protein target, the results might be summarized as follows. This table would highlight the key interacting amino acid residues and the nature of the interactions.

Interacting Residue (Hypothetical)Interaction TypeHypothetical Distance (Å)
ASN 150Hydrogen Bond with Pyridazine N12.9
TRP 85π-π Stacking with Pyridazine Ring3.5
LEU 78Van der Waals with Isopentyloxy Chain3.8
TYR 120Halogen Bond with Chlorine3.2

The principles of molecular recognition for this compound would be dictated by the specific arrangement and strength of these non-covalent interactions. The shape of the molecule, its electrostatic potential surface, and the distribution of hydrogen bond donors and acceptors would all play a critical role in how it selectively interacts with other molecules or biological receptors.

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search for advanced spectroscopic data for the chemical compound This compound , with the CAS number 1346698-37-0, the detailed experimental spectra required to construct the requested scientific article are not publicly available.

Efforts to locate specific data for ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this particular compound have been unsuccessful. While several chemical suppliers list "this compound" in their catalogs and, in some cases, allude to the existence of quality control data such as NMR and mass spectrometry, this information is not accessible in the public domain.

The requested article, which was to be structured around a detailed analysis of the compound's spectroscopic characteristics, cannot be generated without access to this primary data. The creation of scientifically accurate and informative content as outlined in the user's request is contingent on the availability of these experimental findings.

Further investigation into scientific literature and public spectral databases did not yield any publications or datasets detailing the synthesis and spectroscopic characterization of this compound. It is possible that such data exists within private, proprietary databases of chemical manufacturers or research institutions but has not been disseminated publicly.

Therefore, the generation of the requested article focusing solely on the advanced spectroscopic characterization of "this compound" is not feasible at this time due to the lack of available data.

Advanced Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available scientific literature and database searches, there are no published X-ray crystallography studies specifically for the compound 3-Chloro-5-(isopentyloxy)pyridazine. This analytical technique, which is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, has not been publicly documented for this particular molecule.

The absence of this data means that key structural parameters for this compound in the solid state are not experimentally known. Therefore, detailed research findings and data tables, such as those typically generated from X-ray diffraction experiments, cannot be provided for this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block and Intermediate

The chemical reactivity of 3-Chloro-5-(isopentyloxy)pyridazine renders it a versatile building block and intermediate in organic synthesis. The pyridazine (B1198779) ring itself is an electron-deficient system, which influences the reactivity of its substituents. The chlorine atom at the 3-position is a key functional group, serving as a leaving group in various nucleophilic substitution and cross-coupling reactions.

This reactivity allows for the introduction of a wide array of functional groups at this position, making it a pivotal precursor for more complex molecules. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netresearchgate.netresearchgate.net While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of analogous 3-chloropyridazine (B74176) derivatives strongly suggests its suitability for these transformations. nih.gov

The general scheme for such reactions would involve the coupling of the 3-chloropyridazine core with various boronic acids (in the case of Suzuki-Miyaura coupling) or amines (in the case of Buchwald-Hartwig amination) to yield a diverse range of substituted pyridazine derivatives. This versatility is a cornerstone of its utility as a synthetic intermediate.

Role in the Synthesis of Complex Heterocyclic Scaffolds

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive chloro group allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures containing the pyridazine ring.

While direct examples utilizing this compound are not readily found, the broader class of chloropyridazines has been extensively used to construct fused heterocycles. For example, the reaction of chloropyridazines with various nucleophiles can initiate a sequence of reactions leading to the formation of pyridazino-fused systems, which are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of these complex scaffolds often involves a multi-step process where the initial substitution of the chloro group is followed by further transformations on the newly introduced substituent, ultimately leading to ring closure.

Development of Chemical Libraries Based on the Pyridazine Moiety

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular structure is systematically decorated with a variety of substituents to create a chemical library for biological screening. nih.govmdpi.com The pyridazine ring is considered a privileged scaffold due to its presence in numerous biologically active compounds. nih.gov

This compound is an ideal starting point for the development of such chemical libraries. The reactive chloro group at the 3-position serves as a convenient handle for introducing diversity. By employing various synthetic methodologies, such as the aforementioned cross-coupling reactions, a multitude of different chemical groups can be attached to the pyridazine core. grantome.comchemdiv.com This allows for the rapid generation of a large number of structurally related compounds.

The general approach to building a chemical library from this scaffold would involve reacting this compound with a diverse set of building blocks, each possessing a different functional group or structural motif. This would result in a library of compounds where the core pyridazine structure is constant, but the substituent at the 3-position is varied. Such libraries are invaluable for identifying new drug leads and for studying structure-activity relationships (SAR). nih.govgrantome.com

Precursor for Functional Organic Materials (e.g., Organic Light Emitting Diodes (OLEDs), Organic Semiconductors)

The unique electronic properties of the pyridazine ring make it an attractive component for the design of functional organic materials. The presence of two adjacent nitrogen atoms in the aromatic ring leads to a high dipole moment and influences the frontier molecular orbital energy levels. These characteristics are crucial for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs) and organic semiconductors.

While there is no specific literature detailing the use of this compound in OLEDs or organic semiconductors, the pyridazine core has been incorporated into materials for such applications. The development of new emitter materials is a key area of OLED research, with three generations of emitters developed to date. nih.govpg.edu.pl The introduction of pyridazine moieties into larger conjugated systems can modulate the electronic properties of the resulting material, potentially leading to improved device performance. The chloro and isopentyloxy substituents on the pyridazine ring in this compound offer further opportunities for tuning the material's properties through synthetic modification.

Strategic Incorporation of the Isopentyloxy Moiety for Modulating Chemical Properties

The isopentyloxy group at the 5-position of the pyridazine ring is not merely a passive component of the molecule; it plays a crucial role in modulating its chemical and physical properties. The nature of the alkoxy chain, including its length and branching, can significantly impact properties such as solubility, lipophilicity, and molecular packing in the solid state.

The isopentyloxy group, with its branched alkyl chain, can influence the solubility of the molecule in various organic solvents, which is a critical consideration in synthetic chemistry and materials processing. Furthermore, lipophilicity, a key parameter in drug design, is directly affected by the presence of the isopentyloxy group. researchgate.net This group can help to achieve an optimal balance of hydrophilic and lipophilic character, which is often necessary for good bioavailability of a drug candidate.

In the context of materials science, the isopentyloxy side chain can affect how the molecules pack together in the solid state. This molecular packing is a determining factor for the charge transport properties of organic semiconductors. By modifying the size and shape of the alkoxy substituent, it is possible to fine-tune the intermolecular interactions and, consequently, the electronic properties of the material.

Below is a table summarizing the key applications and the role of the structural features of this compound:

Application AreaKey Structural Feature UtilizedRationale
Advanced Organic Synthesis 3-Chloro groupReactive site for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse derivatives.
Complex Heterocyclic Synthesis 3-Chloro group and Pyridazine ringThe chloro group acts as a leaving group for annulation reactions, leading to fused heterocyclic systems.
Chemical Library Development 3-Chloro groupProvides a point of diversification for creating libraries of compounds for high-throughput screening.
Functional Organic Materials Pyridazine ringThe electron-deficient nature and high dipole moment of the pyridazine core are desirable for applications in organic electronics.
Modulation of Chemical Properties 5-Isopentyloxy groupInfluences solubility, lipophilicity, and solid-state packing, allowing for the fine-tuning of the molecule's properties.

Structure Reactivity and Structure Property Relationships Chemical Focus

Influence of Halogen and Alkoxy Substituents on Pyridazine (B1198779) Ring Reactivity

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms, which lowers the energy of the LUMO and makes the ring susceptible to nucleophilic attack. The reactivity of this ring is further modulated by its substituents. In 3-Chloro-5-(isopentyloxy)pyridazine, the chloro and isopentyloxy groups exert opposing electronic effects.

Chloro Group: The chlorine atom at the C-3 position is an electron-withdrawing group primarily through its inductive effect (-I). This effect further depletes the ring of electron density, enhancing its electrophilicity and making it more reactive towards nucleophiles. The chlorine atom also serves as a competent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Studies on similar heterocyclic systems show that halogen substituents are crucial for enabling such substitution reactions. masterorganicchemistry.comnih.gov

Alkoxy Group: The isopentyloxy group at the C-5 position is an electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atom can be delocalized into the pyridazine ring. This effect increases the electron density of the ring, partially counteracting the deactivating effects of the ring nitrogens and the chloro group. This donation can stabilize cationic intermediates and can influence the regiochemistry of electrophilic attack, although such reactions are generally difficult on this electron-poor ring.

The net reactivity of the molecule is a balance of these competing influences. The pyridazine ring is considered tolerant to a wide range of both electron-donating and electron-withdrawing groups. masterorganicchemistry.com The presence of the activating alkoxy group and the deactivating, yet labile, chloro group makes the compound a versatile intermediate for synthesizing more complex molecules.

Table 2: Conceptual Electronic Effects of Substituents on the Pyridazine Ring

SubstituentPositionPrimary Electronic EffectImpact on Ring Electron Density
Chloro C-3Inductive Withdrawal (-I)Decrease
Isopentyloxy C-5Resonance Donation (+R)Increase
Ring Nitrogens N-1, N-2Inductive Withdrawal (-I)Decrease

This table provides a simplified overview of the electronic contributions of the functional groups.

Tautomerism and Isomerism Considerations in Pyridazine Systems

Tautomerism is a critical concept in the chemistry of certain pyridazine derivatives, particularly those with hydroxyl substituents. Hydroxypyridazines can exist in equilibrium with their pyridazinone tautomers. nih.govdocumentsdelivered.com For example, 3-hydroxypyridazine exists predominantly as pyridazin-3(2H)-one. documentsdelivered.comwur.nl This keto-enol tautomerism is driven by the greater stability of the amide-like pyridazinone form. libretexts.org

However, for this compound, this type of tautomerism is not possible. The oxygen atom is locked in an ether linkage with the isopentyl group, preventing the formation of a carbonyl and the migration of a proton.

Isomerism, on the other hand, is a relevant consideration. The title compound is one of several possible constitutional isomers. The chloro and isopentyloxy groups could be positioned at other carbons on the pyridazine ring, leading to isomers with different chemical and physical properties. The specific substitution pattern (3-chloro-5-isopentyloxy) defines its reactivity, particularly the susceptibility of the C-3 position to nucleophilic attack.

Electronic and Steric Effects Imparted by the Isopentyloxy Group

The isopentyloxy group, -O-CH₂CH₂(CH₃)₂, imparts distinct electronic and steric characteristics to the molecule.

Steric Effects: The isopentyloxy group is sterically bulky due to its branched five-carbon chain. This steric hindrance can influence the rate of reactions occurring at or near the C-5 position. It can shield that side of the molecule from attack by large reagents and may affect the conformation of the molecule and its ability to interact with other species, such as catalysts or biological receptors. The steric bulk at the 3- and 6-positions of the pyridazine ring has been noted to be a significant factor in substrate binding and reactivity. masterorganicchemistry.com

Regiochemical Control in Substitution and Derivatization Reactions

The primary route for the derivatization of this compound is nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile attacks the electron-deficient ring and displaces the chloride leaving group. The regiochemistry of this process is well-defined. masterorganicchemistry.commdpi.com

The pyridazine ring is activated towards nucleophilic attack by the two electron-withdrawing nitrogen atoms. The attack occurs at the carbon atom bearing the leaving group (the C-3 position), a process facilitated by the ability of the electronegative nitrogen atoms to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org Therefore, nucleophiles will selectively displace the chlorine atom at C-3, leading to 3-substituted-5-(isopentyloxy)pyridazine derivatives.

If a second substitution were to occur, the regiochemical outcome would be directed by the combined influence of the ring nitrogens and the isopentyloxy group. The electron-donating nature of the isopentyloxy group would direct incoming electrophiles (in the unlikely event of such a reaction) to the C-4 or C-6 positions. For further nucleophilic substitution, a second leaving group would need to be present on the ring. The synthesis of various 3,5-disubstituted pyridazines often relies on sequential, regioselective reactions. documentsdelivered.com

Thermodynamic and Kinetic Aspects of Chemical Transformations

Thermodynamics: Thermodynamic functions for the parent pyridazine molecule have been calculated from spectroscopic data, providing insight into its stability. google.comresearchgate.net Transformations of this compound, such as the SₙAr reaction, are typically thermodynamically favorable because the formation of a strong bond between the carbon and the nucleophile compensates for the cleavage of the C-Cl bond, all while preserving the aromaticity of the pyridazine ring in the final product.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov These models use calculated molecular descriptors (representing steric, electronic, and hydrophobic properties) to predict the behavior of new compounds.

While no specific QSRR study for this compound was found, a relevant 2D-QSAR study was conducted on a series of novel 3,6-disubstituted pyridazine derivatives to model their vasorelaxant activity. rsc.org This study successfully generated a statistically significant model, demonstrating the utility of QSRR/QSAR in understanding and predicting the properties of substituted pyridazines.

Table 3: Example QSAR Model for Substituted Pyridazines

ParameterDescriptionValue
N Number of compounds in the dataset32
n Number of descriptors in the model6
Coefficient of determination0.811782
R²cvOO Cross-validation R² (Leave-One-Out)0.7153
F Fisher's F-test value17.9708

This table summarizes the statistical validation of a QSAR model developed for 3,6-disubstituted pyridazines, as reported in a study on their vasorelaxant properties. rsc.org The high R² and F values indicate a strong correlation and statistical significance, validating the model's predictive power.

Such models are invaluable for rationally designing new pyridazine derivatives with desired chemical reactivity or biological functions, optimizing properties by tuning substituents without the need for exhaustive synthesis and testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-5-(isopentyloxy)pyridazine?

  • Methodology : The synthesis typically involves nucleophilic substitution of 3,5-dichloropyridazine with isopentanol under alkaline conditions. For example, potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOt-Bu) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C) promotes efficient substitution .
  • Key Steps :

  • Activation of the pyridazine ring via electron-withdrawing chlorine substituents.
  • Use of excess isopentanol to drive the reaction to completion.
  • Purification via flash chromatography (e.g., 0–60% ethyl acetate in hexanes) to isolate the product .

Q. How is this compound characterized for structural confirmation and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., absence of chlorine at C5, presence of isopentyloxy protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What preliminary biological activities have been reported for pyridazine derivatives like this compound?

  • Findings : Pyridazine derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example:

  • Anticancer Activity : Related compounds (e.g., 3-Chloro-6-(methylsulfonyl)pyridazine) show IC₅₀ values <10 µM in in vitro assays against breast cancer cell lines .
  • Enzyme Inhibition : Chlorine and alkoxy substituents enhance binding to kinases or proteases, as demonstrated in molecular docking studies .

Advanced Research Questions

Q. How do reaction conditions (base, solvent, temperature) influence the regioselectivity of substitution in 3,5-dichloropyridazine derivatives?

  • Mechanistic Insight :

  • Base Strength : Stronger bases (e.g., KOt-Bu) favor deprotonation of the alcohol, enhancing nucleophilicity and C5 substitution over C3 due to steric and electronic factors .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reaction rates.
  • Temperature : Elevated temperatures (100°C) accelerate kinetics but may promote side reactions (e.g., elimination) if not carefully controlled .
    • Case Study : Substitution of 3,5-dichloropyridazine with isopentanol in DMF/K₂CO₃ at 80°C yields 75% product, while KOt-Bu/DMSO at 100°C achieves 88% .

Q. What strategies resolve conflicting data on the biological efficacy of pyridazine derivatives across studies?

  • Approaches :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., isopentyloxy vs. methoxyethoxy) on target binding using computational models (e.g., molecular dynamics simulations) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substituents correlate with improved IC₅₀ values in kinase inhibition) .

Q. How can computational methods predict the reactivity and biological targets of this compound?

  • Tools and Workflows :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., EGFR kinase) .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Key Considerations for Researchers

  • Regulatory Compliance : Ensure compliance with safety protocols (e.g., GHS guidelines) when handling chlorinated pyridazines .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate drug discovery pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.